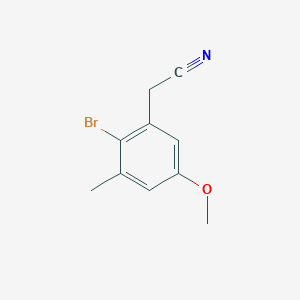

2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile

Description

2-(2-Bromo-5-methoxy-3-methylphenyl)acetonitrile is a brominated aromatic nitrile compound characterized by a phenyl ring substituted with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at the 2-, 5-, and 3-positions, respectively, linked to an acetonitrile moiety. This compound is primarily utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Heck reaction, which enables the formation of carbon-carbon bonds for constructing complex organic frameworks . Its structural features—electron-withdrawing bromo and electron-donating methoxy groups—create a unique electronic environment that influences reactivity and regioselectivity in synthetic applications.

Properties

IUPAC Name |

2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7-5-9(13-2)6-8(3-4-12)10(7)11/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPOPHQNRBKPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile involves the high-temperature Heck coupling reaction. In this process, this compound is reacted with ethyl acrylate in the presence of palladium dichloride-bis-triphenylphosphine, tri-o-tolylphosphine, triethylamine, and toluene. The reaction is carried out in a high-pressure vessel, which is purged with nitrogen, cooled to -78°C, and then gradually warmed to room temperature before being heated to 165°C for 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Heck coupling reaction described above can be scaled up for industrial applications. The reaction conditions, such as temperature, pressure, and catalyst concentration, can be optimized to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in coupling reactions, such as the Heck coupling mentioned earlier.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, which can replace the bromine atom under appropriate conditions.

Coupling Reactions: Palladium-based catalysts, such as palladium dichloride-bis-triphenylphosphine, are commonly used. The reaction conditions typically involve elevated temperatures and inert atmospheres to prevent oxidation.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Coupling Reactions: Products include complex organic molecules formed by the coupling of this compound with other organic compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile is C₉H₈BrNO. It features a phenyl ring with a bromine atom, a methoxy group, and a methyl group, alongside an acetonitrile functional group. The presence of these substituents enhances its reactivity and makes it suitable for diverse applications.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom's reactivity facilitates nucleophilic substitution reactions, which are essential in creating new compounds.

- Coupling Reactions : It can undergo coupling reactions, such as the Heck coupling reaction, where it reacts with ethyl acrylate in the presence of palladium catalysts under controlled conditions.

Medicinal Chemistry

While specific biological activities of this compound have not been extensively documented, compounds with similar structures often exhibit significant biological properties. The methoxy and bromine substituents can influence interactions with biological targets, making this compound a candidate for drug design and development.

Recent studies have highlighted the potential antibacterial and antitumor activities of derivatives related to this compound. For instance:

- Antibacterial Activity : In vitro studies have shown that certain derivatives exhibit significant antibacterial effects against resistant strains such as XDR-S. Typhi. For example, one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL .

- Antitumor Activity : Compounds with similar structural motifs have shown broad-spectrum anticancer activity across various human tumor cell lines. Notable findings include:

Mechanistic Studies

Mechanistic insights into the biological activity of related compounds suggest that they may induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : Induces arrest in the G2/M phase.

- Inhibition of Tubulin Polymerization : Disrupts microtubule dynamics crucial for cell division.

- Reactive Oxygen Species Generation : Increased ROS levels may contribute to apoptosis .

Case Studies

Several studies have evaluated the biological activity of derivatives related to this compound:

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts, resulting in the formation of more complex molecules.

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile, the following compounds are analyzed:

Structural and Electronic Comparisons

Key Observations :

- Substituent Effects: The bromo and methoxy groups in the target compound create a balance of electron-withdrawing and donating effects, enhancing its suitability for cross-coupling reactions.

- Biological Activity : Triazole-thioacetonitriles exhibit antitumor properties due to the triazole ring’s ability to interact with biological targets, a feature absent in the bromo-methoxy derivative .

- Electronic Structure: Coumarin-based nitriles () display non-planar geometries and distinct HOMO-LUMO distributions, whereas the target compound’s electronic density is likely localized around the bromo and methoxy groups, affecting its catalytic reactivity .

Physicochemical Properties

Insights :

Biological Activity

The compound is characterized by:

- Molecular Formula : C₉H₈BrNO

- Molecular Weight : 216.07 g/mol

- Functional Groups : Bromine, methoxy, methyl, and acetonitrile.

These features position the compound as a candidate for various chemical reactions, including substitution and coupling reactions, which may be relevant in drug discovery and development.

Biological Activity Overview

While specific biological activities of 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile have not been extensively documented, compounds with similar structural characteristics often exhibit significant biological properties. Notably, the presence of bromine and methoxy groups can influence interactions with biological targets.

Similar Compounds and Their Activities

Research indicates that related compounds often display various biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Bromo-3-methylphenylacetonitrile | Antitumor activity | |

| 3-Bromo-2-methoxy-5-methylphenylboronic acid | Useful in Suzuki coupling reactions; potential antitumor properties | |

| Benzofuran derivatives | Antimicrobial, antitumor, antioxidant properties |

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that similar compounds may exert their effects through:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer cell proliferation.

- Microtubule Interaction : Some derivatives have shown interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

- Antitumor Activity : Research on structurally similar compounds has demonstrated their ability to inhibit cell proliferation in cancer models. For instance, compounds featuring methoxy and bromo groups have been shown to disrupt microtubule formation in cancer cells, leading to G2/M arrest followed by apoptosis .

- Cytotoxicity Studies : A study involving methoxy and bromo derivatives assessed their cytotoxicity against various cancer cell lines. The results indicated significant inhibition of cell growth at low concentrations (IC50 values ranging from 0.126 μM to 17.02 μM), suggesting potential applications in cancer therapeutics .

- Pharmacokinetic Profiles : Compounds similar to this compound have exhibited favorable pharmacokinetic profiles in vivo, indicating good absorption and metabolism rates which are crucial for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.